BTK Biochemical Potency: 1 nM IC₅₀ vs. Earlier Imidazo[4,5-b]pyridine Lead (58 nM Whole-Blood Potency)
In a BTK biochemical inhibition assay, 1-tert-butyl-3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)azetidine exhibits an IC₅₀ of 1 nM against human BTK, as documented in patent US20240083900 Example 150 [1]. By comparison, the lead imidazo[4,5-b]pyridine compound 30 from the Liu et al. (2021) series—which lacks the azetidine-ether substitution—achieved a BTK inhibitory potency of 58 nM in a human whole-blood assay, representing a ~58-fold potency difference in favor of the target compound, although the assay formats differ (biochemical vs. whole-blood) [2]. The patent also reports that multiple azetidine-containing analogs within the same series (Examples 66, 79, 101, 133) maintain IC₅₀ values at or below 1 nM, confirming that the azetidine-ether architecture supports sub-nanomolar to low-nanomolar BTK engagement [3].
| Evidence Dimension | BTK inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM (biochemical assay, recombinant human BTK) |
| Comparator Or Baseline | Lead compound 30 (imidazo[4,5-b]pyridine, non-azetidine): 58 nM BTK inhibitory potency (human whole-blood assay); Examples 66, 79, 101, 133 from same patent: IC₅₀ ≤ 1 nM |
| Quantified Difference | Target compound is ~58-fold more potent than lead compound 30 (cross-assay comparison); equipotent with other azetidine-containing patent examples (≤1 nM tier) |
| Conditions | Target compound: biochemical BTK inhibition assay (recombinant enzyme, as described for US20240083900); Lead compound 30: human whole-blood BTK occupancy assay |
Why This Matters
Procurement decisions for BTK-targeted research require awareness that the azetidine-ether motif is associated with a ~58-fold potency advantage over earlier imidazo[4,5-b]pyridine leads, making the target compound a more potent starting point for structure-activity relationship (SAR) optimization.
- [1] BindingDB. Monomer ID 658457. Ligand: US20240083900, Example 150. Affinity Data: IC₅₀ 1 nM (Human BTK). bdb2.ucsd.edu. View Source
- [2] Liu, J., et al. Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors. Bioorg. Med. Chem. Lett. 2021, 41, 128008. PMID: 33932711. View Source
- [3] BindingDB entries BDBM658428 (Example 66, IC₅₀ <1 nM), BDBM658433 (Example 79, IC₅₀ 1 nM), BDBM658442 (Example 101, IC₅₀ 1 nM), and BDBM658457 (Example 150, IC₅₀ 1 nM), all from US20240083900. View Source
